(Bromomethyl-d2)cyclopropane-1-d1

説明

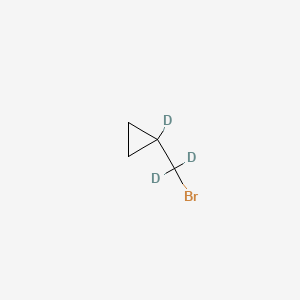

(Bromomethyl-d2)cyclopropane-1-d1 is a deuterium-labeled compound with the molecular formula C4H4D3Br and a molecular weight of 138.02 g/mol . This compound is a stable isotope-labeled building block used in various scientific research applications, particularly in the fields of organic chemistry and biochemistry .

作用機序

Target of Action

It’s known that the cyclopropyl group is influential in biological systems , for example, as antibacterial in many herbal compounds, in antiviral and some enzyme inhibition activities .

Mode of Action

The mode of action of (Bromomethyl-d2)cyclopropane-1-d1 involves the synthesis of structurally various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . The reaction mechanism was discussed .

Biochemical Pathways

The α-bromination of carbonyl compounds is an important transformation in organic synthesis chemistry .

Result of Action

The result of the action of this compound is the synthesis of structurally various bromomethyl cyclopropane . The products are obtained in excellent yields within about 3 seconds .

Action Environment

It’s known that the compound is synthesized in the presence of et3n .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Bromomethyl-d2)cyclopropane-1-d1 typically involves the bromination of cyclopropane derivatives. One common method includes the reaction of cyclopropylmethyl alcohol with phosphorus tribromide (PBr3) in the presence of deuterium oxide (D2O) to introduce deuterium atoms . Another approach involves the use of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterium oxide and other deuterated reagents is crucial to achieve the desired isotopic labeling .

化学反応の分析

Types of Reactions

(Bromomethyl-d2)cyclopropane-1-d1 undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

Oxidation Reactions: The compound can be oxidized to form corresponding cyclopropyl ketones or aldehydes.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of cyclopropylmethane derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

Substitution: Cyclopropyl alcohols or amines.

Oxidation: Cyclopropyl ketones or aldehydes.

Reduction: Cyclopropylmethane derivatives.

科学的研究の応用

(Bromomethyl-d2)cyclopropane-1-d1 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Organic Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biochemistry: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.

Industry: Applied in the production of specialty chemicals and materials with enhanced properties.

類似化合物との比較

Similar Compounds

Cyclopropylmethyl bromide: Similar structure but without deuterium labeling.

Cyclopropylcarbinyl bromide: Another cyclopropane derivative with a different substitution pattern.

Cyclopropylmethyl chloride: Chlorine atom instead of bromine.

Uniqueness

(Bromomethyl-d2)cyclopropane-1-d1 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic and mechanistic studies. The presence of deuterium atoms makes it a valuable tool in research applications where tracking and tracing of compounds are essential .

生物活性

(Bromomethyl-d2)cyclopropane-1-d1 is a deuterated cyclopropane derivative that has garnered interest in various fields of biological research. This compound is notable for its potential applications in pharmacology, particularly in the development of selective receptor ligands and as a precursor in the synthesis of biologically active molecules. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its effects on specific biological systems, relevant case studies, and detailed research findings.

- Molecular Formula : C₄H₇Br

- Molecular Weight : 135 g/mol

- CAS Number : 1219799-17-3

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various receptors and its role as a synthetic intermediate in drug discovery. Recent studies have highlighted its potential in modulating dopamine receptor activity, which is crucial for developing treatments for neurological disorders.

1. Dopamine Receptor Interaction

Research indicates that compounds similar to this compound can influence dopamine receptor signaling pathways. For instance, a study on cyclopropylmethyl derivatives demonstrated their ability to act as selective antagonists at dopamine receptors, particularly the D3 receptor, which is implicated in addiction and mood disorders .

| Compound | Receptor Type | Binding Affinity (nM) |

|---|---|---|

| 18a | D3R | ~1 |

| 25a | D2R | ~2 |

The introduction of the cyclopropylmethyl group enhances binding affinity through hydrophobic interactions, suggesting that this compound may similarly exhibit selective receptor binding properties .

2. Antitumor Activity

In preclinical studies, cyclopropane-containing polyamine analogues have shown promise as growth inhibitors in human prostate tumor xenografts. The metabolism of these compounds indicates significant accumulation within tumors, suggesting that this compound could be explored for its antitumor properties .

Case Study 1: Dopamine Receptor Modulation

A study investigated the pharmacological profile of several cyclopropylmethyl derivatives, focusing on their interaction with D2 and D3 dopamine receptors. The results indicated that modifications to the cyclopropylmethyl group could lead to enhanced selectivity and potency against these receptors, positioning them as potential therapeutic agents for conditions like schizophrenia and Parkinson's disease .

Case Study 2: Antitumor Efficacy

In vivo experiments using mouse models demonstrated that certain polyamine analogues containing cyclopropane structures led to significant tumor growth inhibition. The study noted that compounds similar to this compound facilitated apoptosis in cancer cells, thereby underscoring their potential utility in cancer therapy .

Research Findings

Recent findings indicate that the structural characteristics of this compound play a crucial role in its biological activity:

- Binding Affinities : Variations in the molecular structure significantly affect binding affinities at dopamine receptors, with some derivatives showing nanomolar ranges indicative of high potency.

- Metabolic Stability : The deuterated form may offer enhanced metabolic stability compared to non-deuterated analogues, potentially leading to improved pharmacokinetic profiles.

特性

IUPAC Name |

1-[bromo(dideuterio)methyl]-1-deuteriocyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br/c5-3-4-1-2-4/h4H,1-3H2/i3D2,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEILLAXRDHDKDY-FBYXXYQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC1)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747225 | |

| Record name | 1-[Bromo(~2~H_2_)methyl](1-~2~H)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219799-17-3 | |

| Record name | 1-[Bromo(~2~H_2_)methyl](1-~2~H)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。